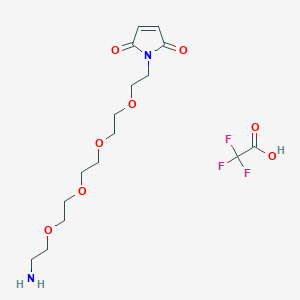
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol is a chiral compound with significant interest in the field of medicinal chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the isobutylamino group and the two hydroxyl groups on the butane backbone further enhances its potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the butane backbone: This can be achieved through a Grignard reaction, where a suitable alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with an appropriate carbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the amine group to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines, alkanes.
Substitution: Thiol-substituted, amine-substituted, or halide-substituted derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with unique chemical properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of (2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the isobutylamino group and hydroxyl groups contribute to its overall biological activity. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-1-(isopropylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol
- (2R,3R)-1-(tert-butylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol
- (2R,3R)-1-(ethylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol
Uniqueness
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol is unique due to the specific combination of the isobutylamino group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and potential therapeutic effects, which may not be observed in similar compounds with different substituents.
Propiedades
Fórmula molecular |
C15H22F3NO2 |
|---|---|
Peso molecular |
305.34 g/mol |
Nombre IUPAC |
(2R,3R)-1-(2-methylpropylamino)-4-[3-(trifluoromethyl)phenyl]butane-2,3-diol |
InChI |
InChI=1S/C15H22F3NO2/c1-10(2)8-19-9-14(21)13(20)7-11-4-3-5-12(6-11)15(16,17)18/h3-6,10,13-14,19-21H,7-9H2,1-2H3/t13-,14-/m1/s1 |
Clave InChI |
RABOXTFPOQEDGJ-ZIAGYGMSSA-N |
SMILES isomérico |
CC(C)CNC[C@H]([C@@H](CC1=CC(=CC=C1)C(F)(F)F)O)O |
SMILES canónico |
CC(C)CNCC(C(CC1=CC(=CC=C1)C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


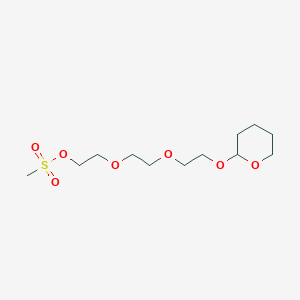
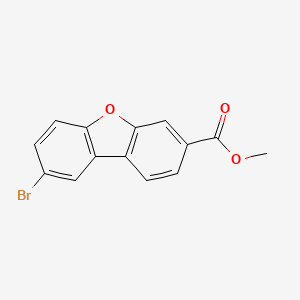
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)
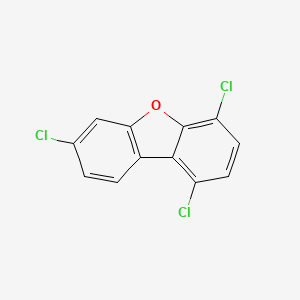

![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
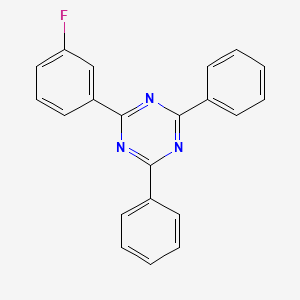

![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)

